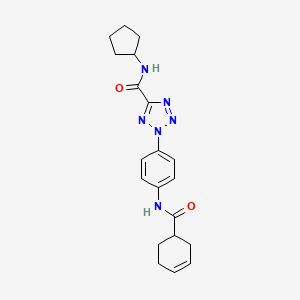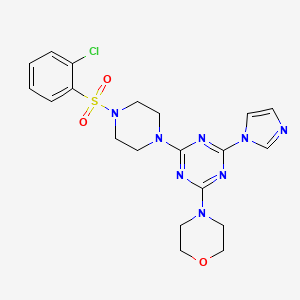
2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a [2+3] cycloaddition reaction. The cyclohexene and cyclopentyl groups could be introduced through various methods, such as Grignard reactions or substitution reactions.Molecular Structure Analysis
The molecular weight of this compound is 380.452. The presence of multiple rings in the structure could lead to interesting conformations and stereochemistry.Chemical Reactions Analysis
The tetrazole ring is known to participate in various reactions, such as cycloadditions and substitutions. The double bond in the cyclohexene ring could undergo reactions such as hydrogenation or epoxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in the field of organic chemistry has led to the development of efficient synthetic routes for creating structurally complex and functionally diverse molecules. For instance, Kumar et al. (2013) describe an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, showcasing the chemoselective thionation-cyclization of highly functionalized enamides. This method demonstrates the introduction of various functional groups, such as ester, N-substituted carboxamide, or peptide functionalities, into thiazole compounds, highlighting the versatility of synthetic approaches in modifying molecular structures for specific applications (Kumar, Parameshwarappa, & Ila, 2013).
Biological Applications
The synthesis of heterocyclic compounds, such as thiazoles and imidazoles, has been a focus due to their potential biological activities. Ahmed (2007) synthesized 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives and evaluated their antibiotic and antibacterial properties, demonstrating the importance of structural modifications in enhancing biological activity (Ahmed, 2007). Similarly, Stevens et al. (1984) explored antitumor imidazotetrazines, revealing how modifications in chemical structure can lead to compounds with curative activity against leukemia, showcasing the potential for developing novel anticancer agents (Stevens et al., 1984).
Material Science Applications
The synthesis of polymers containing specific functional groups, such as imidazole, has been investigated for its potential in creating materials with unique properties. Bouck and Rasmussen (1993) synthesized polyamides derived from imidazoledicarboxylic acid, demonstrating good thermal stability and solubility in a wide range of solvents. These materials' intramolecular hydrogen bonding and constitutional isomerism might offer applications in high-performance polymers and materials science (Bouck & Rasmussen, 1993).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(cyclohex-3-ene-1-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c27-19(14-6-2-1-3-7-14)21-16-10-12-17(13-11-16)26-24-18(23-25-26)20(28)22-15-8-4-5-9-15/h1-2,10-15H,3-9H2,(H,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYJXEDVIPJLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4CCC=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol](/img/structure/B2561801.png)
![N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2561802.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2561805.png)
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2561808.png)



![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2561814.png)
![5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2561815.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2561824.png)